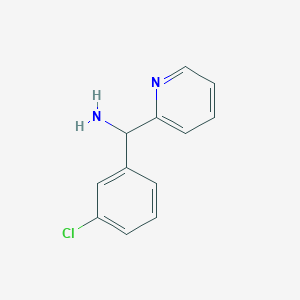

(3-Chlorophenyl)(pyridin-2-yl)methanamine

Description

Contextual Significance of Pyridin-2-ylmethanamine (B45004) Scaffolds

The pyridin-2-ylmethanamine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govdovepress.comnih.gov The pyridine (B92270) ring, an isostere of benzene (B151609), is a key component in over 7000 existing drug molecules. nih.gov Its presence can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzymes and receptors. This has led to the development of a wide range of pharmaceuticals containing the pyridine scaffold, including drugs for tuberculosis, HIV/AIDS, cancer, and Alzheimer's disease. nih.gov

Recent advances have seen the incorporation of pyridin-2-ylmethanamine and its derivatives into novel therapeutic agents. For instance, they have been investigated as potential inhibitors of mitogen- and stress-activated kinase 1 (MSK1), a target in inflammatory diseases like asthma. Furthermore, the adaptability of the pyridine scaffold allows for the synthesis of diverse libraries of compounds for screening against various diseases.

Overview of Benzyl (B1604629) Amine Derivatives in Advanced Chemical Synthesis

Benzyl amine derivatives are fundamental building blocks in modern organic synthesis due to their versatile reactivity. They are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. chemicalbook.com The benzyl group can serve as a protecting group for amines, which can be readily removed by hydrogenolysis.

In advanced chemical synthesis, benzyl amines are crucial precursors for the construction of more complex nitrogen-containing molecules. Recent developments have focused on their use in asymmetric synthesis, where they are employed to create chiral molecules with high enantioselectivity. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can significantly impact its efficacy and safety.

Furthermore, benzyl amine derivatives are utilized in various catalytic systems. For example, they have been employed in nickel-catalyzed N-alkylation of benzyl alcohols, providing an efficient route to primary benzylamines. acs.orgnih.gov The direct amination of benzyl alcohols using iron catalysts also represents a significant advancement in the sustainable synthesis of substituted benzylamines. These methods highlight the ongoing innovation in the use of benzyl amine derivatives to create valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGHYTLHTMRGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of 3 Chlorophenyl Pyridin 2 Yl Methanamine

Amine Functionalization Reactions

The secondary amine group is a key site for derivatization, readily undergoing reactions typical of primary and secondary amines, such as acylation and alkylation.

Acylation and Amide Formation

The amine functionality of (3-Chlorophenyl)(pyridin-2-yl)methanamine can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. These reactions are fundamental in medicinal chemistry for building more complex molecular scaffolds.

Commonly used methods for amide bond formation include:

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), the amine reacts with an acyl chloride to yield the amide and a hydrochloride salt of the base.

Carbodiimide-mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond fishersci.co.uk. Additives such as 1-hydroxybenzotriazole (HOBt) are often used to improve efficiency and minimize side reactions.

Other Coupling Agents: A wide variety of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), can facilitate the coupling of carboxylic acids and amines under mild conditions, providing high yields fishersci.co.uk.

The general scheme for the acylation of this compound is presented below.

The amine reacts with a suitable acylating agent (e.g., acyl chloride, activated carboxylic acid) to form the corresponding N-acylated derivative.

Table 1: Representative Acylation Reactions and Conditions

| Acylating Agent | Reagents and Conditions | Product Type |

|---|---|---|

| Acetyl Chloride | Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt | N-Acetamide |

| Benzoic Acid | EDC, HOBt, Dimethylformamide (DMF), rt | N-Benzamide |

| 4-Toluene-sulfonyl Chloride | Pyridine (B92270), 0 °C to rt | N-Sulfonamide |

N-Alkylation and Related Transformations

The nitrogen atom of the amine can be functionalized through N-alkylation to introduce various alkyl or arylmethyl groups. This reaction typically involves the treatment of the amine with an alkyl halide or a related electrophile. In some cases, reductive amination can also be employed. For secondary amines like the title compound, N-alkylation leads to the formation of a tertiary amine.

Ruthenium(II)-NHC complexes have been shown to catalyze the N-alkylation of 2-aminopyridine (B139424) with various arylmethyl alcohols, demonstrating that only the exocyclic amino group is alkylated, with no reaction observed at the pyridine ring nitrogen researchgate.net. This selectivity is expected to apply to this compound as well. The reaction proceeds via a "hydrogen borrowing" methodology, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.

Table 2: Examples of N-Alkylation Reactions on Related Amines

| Alkylating Agent | Substrate | Conditions | Product | Selectivity (%) |

|---|---|---|---|---|

| Benzyl (B1604629) alcohol | 2-Aminopyridine | [RuCl2(p-cymene)(NHC)], KOtBu, 120 °C, neat | N-Benzyl-2-aminopyridine | 100 |

| 4-Methoxybenzyl alcohol | 2-Aminopyridine | [RuCl2(p-cymene)(NHC)], KOtBu, 120 °C, neat | N-(4-Methoxybenzyl)-2-aminopyridine | 96-98 |

| Benzyl bromide | 2-(Phenyl)imidazo[4,5-c]pyridine | K2CO3, DMF | N-Benzyl derivative | Mainly N-5 regioisomer |

Data adapted from studies on similar pyridine-containing amine structures researchgate.netresearchgate.net.

Pyridine Ring Modification Reactions

The pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Moiety

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density uoanbar.edu.iq. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards attack by electrophiles uoanbar.edu.iq.

When EAS reactions on pyridine do occur, they require vigorous conditions and substitution happens preferentially at the 3- and 5-positions quimicaorganica.orglibretexts.org. Attack at the 2-, 4-, or 6-positions is disfavored because the resulting cationic intermediate would have a resonance structure that places a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable quimicaorganica.org. Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine because the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to strong deactivation uoanbar.edu.iqlibretexts.org.

For this compound, the pyridine ring is expected to follow this reactivity pattern. The (3-chlorophenyl)methanamine substituent at the 2-position would direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 3-position.

Table 3: Conditions for Electrophilic Aromatic Substitution on Pyridine

| Reaction | Reagents and Conditions | Major Product |

|---|---|---|

| Nitration | KNO3, H2SO4, 300 °C | 3-Nitropyridine |

| Sulfonation | H2SO4, HgSO4, 230 °C | Pyridine-3-sulfonic acid |

| Bromination | Br2, oleum, 130 °C | 3-Bromopyridine |

Nucleophilic Aromatic Substitution on Pyridine Derivatives

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide) is present at the 2-, 4-, or 6-positions youtube.commasterorganicchemistry.com. These positions are activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atom, which provides significant stabilization masterorganicchemistry.compressbooks.pub.

While this compound itself does not possess a suitable leaving group on the pyridine ring for a typical SNAr reaction, a derivative such as N-((6-chloropyridin-2-yl)(3-chlorophenyl)methyl)acetamide could readily undergo nucleophilic substitution. In this hypothetical derivative, the chlorine atom at the 6-position is activated by the ring nitrogen and would be displaced by a variety of nucleophiles.

A nucleophile (Nu-) attacks the C-6 position, displacing the chloride leaving group via an addition-elimination mechanism.

Table 4: Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Typical Product |

|---|---|---|

| 2-Chloropyridine (B119429) | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxypyridine |

| 4-Chloropyridine | Ammonia (NH3) | 4-Aminopyridine |

| 2-Bromopyridine (B144113) | Piperidine | 2-(Piperidin-1-yl)pyridine |

Directed Metalation and Functionalization of the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.org. The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with an electrophile to introduce a new substituent wikipedia.orgbaranlab.org.

For this compound, the secondary amine proton is acidic and would be preferentially deprotonated by an organolithium base. To achieve metalation of the pyridine ring, the amine must first be protected with a suitable group to form a DMG. An effective DMG would be an amide or a carbamate, formed via acylation as described in section 3.1.1. This protected group can then direct the lithiation to the adjacent C-3 position of the pyridine ring clockss.org. Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used for pyridines to prevent competitive nucleophilic addition to the C=N bond clockss.orguwindsor.ca.

The amine is first protected (PG = Protecting Group). The resulting DMG directs lithiation to the C-3 position. The organolithium intermediate is then quenched with an electrophile (E+) to yield the 3-substituted product.

Table 5: Directed Metalation Groups (DMGs) and Electrophiles

| Protecting Group (to form DMG) | Base | Electrophile (E+) | Resulting Functional Group (-E) |

|---|---|---|---|

| Pivaloyl (-COtBu) | s-BuLi/TMEDA | Iodine (I2) | -I |

| Carbamoyl (-CONEt2) | n-BuLi | Dimethylformamide (DMF) | -CHO |

| tert-Butoxycarbonyl (Boc) | LDA | Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 |

| Pivaloyl (-COtBu) | s-BuLi/TMEDA | Carbon dioxide (CO2) | -COOH |

Chlorophenyl Ring Transformations

The presence of a chlorine atom on the phenyl ring makes it a prime site for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. Additionally, the aromatic ring itself is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Cross-Coupling Reactions (e.g., Negishi-type, Suzuki)

The chlorine substituent on the phenyl ring of this compound can serve as a leaving group in palladium- or nickel-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have made their use increasingly common and efficient libretexts.org.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C(sp²)–C(sp²) bonds, typically coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base libretexts.orgnih.gov. The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst libretexts.orgresearchgate.netharvard.edu. For this compound, a Suzuki coupling could introduce a variety of aryl or vinyl substituents in place of the chlorine atom.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex wikipedia.orgorganic-chemistry.org. This reaction is noted for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms wikipedia.org. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination wikipedia.org. Organozinc reagents are typically more reactive than their organoboron counterparts, which can be advantageous in certain synthetic contexts libretexts.org.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Typical Catalyst | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | (Phenyl-3'-yl)(pyridin-2-yl)methanamine |

| Suzuki-Miyaura | Vinylboronic acid | Pd(OAc)₂ / Ligand / Base | (Vinyl-3'-yl-phenyl)(pyridin-2-yl)methanamine |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | (Phenyl-3'-yl)(pyridin-2-yl)methanamine |

| Negishi | Alkylzinc bromide | Pd(P(t-Bu)₃)₂ | (Alkyl-3'-yl-phenyl)(pyridin-2-yl)methanamine |

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The chlorophenyl ring can also undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the chloro group and the pyridin-2-ylmethylamine group.

Chloro Group: The chlorine atom is a deactivating, ortho, para-directing group. It withdraws electron density from the ring inductively (deactivating), but donates electron density through resonance (directing to the ortho and para positions) libretexts.org.

The positions ortho and para to the chloro group are C2, C4, and C6. The positions ortho and para to the pyridin-2-ylmethylamine substituent are C2 and C4. Therefore, the directing effects of both groups reinforce substitution at the C2 and C4 positions. Steric hindrance from the bulky pyridin-2-ylmethylamine group might favor substitution at the C4 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃).

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Pathways and Intermediates

While specific derivatization studies on this compound are not extensively detailed in the literature, related synthesis pathways provide insight into potential reaction intermediates. For example, the synthesis of complex pharmaceutical agents often involves the reductive amination of a ketone or cyanohydrin intermediate with a primary amine like a pyridin-2-yl-methanamine derivative. In such pathways, an imine or a related species is formed as a transient intermediate, which is then reduced to the final amine product.

Catalyst Performance and Mechanistic Insights in Csp³-H Oxidation

A significant transformation applicable to the this compound scaffold is the oxidation of the benzylic Csp³-H bond of the methylene bridge to form a ketone, (3-Chlorophenyl)(pyridin-2-yl)methanone. Research has demonstrated an efficient copper-catalyzed, oxygen-free method for this transformation on various pyridin-2-yl-methane substrates mdpi.com.

This process is notable for its use of water as the sole oxygen source for the newly formed carbonyl group mdpi.com. Mechanistic studies, including controlled experiments, have confirmed that the oxygen atom is not derived from atmospheric oxygen mdpi.com. The reaction proceeds well with substrates bearing both electron-donating and electron-withdrawing groups on the phenyl ring, indicating a robust catalytic system mdpi.com. The proposed mechanism likely involves the formation of a copper-alkoxide or a related intermediate, followed by a step that incorporates an oxygen atom from water researchgate.net.

Table 2: Substrate Scope in Copper-Catalyzed Csp³-H Oxidation of 2-Benzylpyridine Derivatives mdpi.com

| Substituent on Benzene Ring | Product Yield (%) |

|---|---|

| 4-tert-Butyl | 85% |

| 4-Chloro | 75% |

| 3-Chloro | 72% |

| 4-Bromo | 73% |

| 4-Cyano | 68% |

| 4-Nitro | 65% |

Regioselectivity and Stereocontrol Mechanisms in Functionalization

The principles of regioselectivity and stereocontrol are fundamental to the functionalization of this compound.

Regioselectivity: As discussed, in electrophilic aromatic substitution on the chlorophenyl ring, the regioselectivity is governed by the combined directing effects of the existing substituents libretexts.org. In cross-coupling reactions, the regioselectivity is predetermined by the position of the halide, in this case, the C3 position of the phenyl ring. Functionalization of the pyridine ring is also possible, where the electronic nature of the nitrogen heteroatom typically directs electrophilic attack to the C3 and C5 positions and nucleophilic attack to the C2, C4, and C6 positions.

Stereocontrol: The methylene carbon in this compound is prochiral. A reaction that introduces a new substituent at this position, or a reaction on one of the aromatic rings that creates a chiral axis, could potentially generate stereoisomers. For instance, stereospecific Negishi cross-coupling reactions have been developed for substrates with chiral centers adjacent to the reaction site, though this typically involves sp³-hybridized carbons as the electrophile or nucleophile nih.gov. If the amine were to direct an asymmetric transformation, for example, a C-H activation event, stereocontrol would become a critical mechanistic consideration. However, for the specific transformations discussed (cross-coupling at C-Cl and Csp³-H oxidation), the prochiral center is either unaffected or eliminated.

Based on a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic and crystallographic data for the specific compound this compound (CAS No. 39930-15-9) is not publicly available. Key research articles or database entries containing the specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, or X-ray crystallography data required to fulfill the request could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including data from related but different compounds, which would violate the explicit instructions. The generation of detailed research findings and data tables is contingent on the availability of this primary experimental data.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of (3-Chlorophenyl)(pyridin-2-yl)methanamine in the solid state would be governed by a variety of intermolecular interactions. These non-covalent forces dictate how individual molecules recognize and bind to one another to form a stable, three-dimensional structure. Key interactions expected for this molecule would include:

Hydrogen Bonding: The amine (-NH) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring can serve as a hydrogen bond acceptor. These interactions are highly directional and play a crucial role in forming defined structural motifs.

π-π Stacking: The presence of two aromatic rings, the chlorophenyl and the pyridyl groups, allows for π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement, contributing significantly to the crystal's stability.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases such as the pyridine nitrogen.

Van der Waals Forces: These non-specific interactions, though weaker, are collectively important in ensuring efficient packing of the molecules in the crystal lattice.

An analysis of the crystal structure would reveal the specific nature and geometry of these interactions, elucidating the formation of larger supramolecular architectures such as chains, sheets, or more complex three-dimensional networks. Without experimental data, a detailed description of the supramolecular assembly of this compound cannot be provided.

Stereochemical Assignments through Crystallography

This compound possesses a chiral center at the carbon atom bonded to the chlorophenyl ring, the pyridine ring, the amine group, and a hydrogen atom. Therefore, this compound can exist as a pair of enantiomers (R and S).

X-ray crystallography is a powerful and definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, particularly through the use of anomalous dispersion, the absolute configuration of the chiral center can be unambiguously assigned.

In the absence of a resolved chiral synthesis or separation, the compound would likely crystallize as a racemic mixture, containing equal amounts of the R and S enantiomers. In such a case, the crystal would belong to a centrosymmetric space group, with the unit cell containing both enantiomers. A crystallographic study would confirm whether the solid is a racemic compound or if spontaneous resolution has occurred. Currently, there is no published crystallographic data to confirm the stereochemical nature of crystalline this compound.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on (3-Chlorophenyl)(pyridin-2-yl)methanamine to analyze its molecular structure and properties.

Electronic Structure Analysis (HOMO-LUMO, FMOs)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other Frontier Molecular Orbitals (FMOs) for this compound. Such analysis is crucial for understanding chemical reactivity and electronic transitions, but has not been reported.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites of a molecule, has not been computationally generated and published for this compound.

Non-Linear Optical (NLO) Properties Prediction

The potential Non-Linear Optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound have not been investigated in the available literature.

Natural Population Analysis (NPA) and Natural Bond Orbitals (NBO) Analysis

Information regarding charge distribution through Natural Population Analysis (NPA) or the analysis of orbital interactions via Natural Bond Orbitals (NBO) is not available for this specific molecule.

Molecular Docking Studies

Ligand-Receptor Interaction Prediction

No molecular docking studies have been published that explore the binding affinity and interaction patterns of this compound with any biological receptors or protein targets.

Further experimental and computational research would be necessary to elucidate the properties and potential applications of this compound.

Binding Affinity and Conformational Analysis

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. Computational methods are instrumental in predicting and analyzing these interactions. For molecules like this compound, molecular docking is a primary technique used to predict the preferred binding orientation and affinity to a target protein.

Illustrative Docking Results for Analogous Compounds

| Compound Analog | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenyl-pyridine derivative A | Kinase B | -8.5 | Lys78, Glu91, Leu132 |

Conformational Analysis: The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to bind to a receptor. This compound possesses rotational freedom around several single bonds, allowing it to adopt various conformations. Computational conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule in different environments.

Studies on structurally related molecules often employ quantum chemical calculations and molecular mechanics to explore the conformational landscape. For example, in conformationally constrained analogues of similar compounds, computational analysis has been used to calculate the energy barriers for the rotation of aryl rings, which can be in the range of 18-20 kcal/mol. This information is vital as it can indicate whether certain structural modifications might lock the molecule in a suboptimal orientation for receptor binding. The relative energies of different conformers are often calculated to determine the most stable structures.

Conformational Analysis and Energy Minimization Techniques

To perform a thorough conformational analysis, various computational techniques are employed to explore the potential energy surface of the molecule and identify its energy minima.

Energy Minimization: This is a fundamental computational procedure that adjusts the geometry of a molecule to find a structure with the minimum potential energy. This process is crucial for refining the 3D structure of this compound before further computational analysis like docking or molecular dynamics. Common algorithms for energy minimization include steepest descent and conjugate gradient methods.

Systematic and Stochastic Searches: For a molecule with multiple rotatable bonds, finding the global energy minimum is a complex task.

Systematic search methods involve rotating each flexible bond by a defined increment and calculating the energy of each resulting conformation. This can be computationally expensive.

Stochastic methods , such as Monte Carlo simulations, randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Quantum Chemical Calculations: For higher accuracy in determining the energies of different conformers, quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often used. These methods provide a more accurate description of the electronic structure and, consequently, the molecular geometry and energy. For example, calculations on a related 2-(4-chlorophenyl)-containing triazole derivative utilized both DFT and MP2 methods to optimize the geometry and compute atomic charges.

The results of a conformational energy analysis are often visualized through a potential energy surface plot or a table listing the relative energies of the most stable conformers.

Illustrative Conformational Energy Data for a Phenyl-Pyridine Analog

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 65 | 0.00 |

| 2 | 175 | 1.25 |

| 3 | -70 | 2.10 |

*Dihedral angle between the phenyl and pyridine (B92270) rings.

This data illustrates how different spatial arrangements of the phenyl and pyridine rings result in varying energy levels, with one conformation being the most stable. Understanding these energetic preferences is crucial for rational drug design, as the bioactive conformation that binds to a receptor may not necessarily be the global minimum energy conformation.

Coordination Chemistry and Ligand Design with 3 Chlorophenyl Pyridin 2 Yl Methanamine Scaffolds

Metal Chelation Properties of the Pyridin-2-ylmethanamine (B45004) Moiety

The pyridin-2-ylmethanamine moiety is a classic example of a bidentate ligand, capable of coordinating to a single metal center through two donor atoms. wikipedia.orgcymitquimica.com The coordination occurs via the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. smolecule.com This N,N'-chelation forms a thermodynamically stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. nih.gov

The presence of both an sp²-hybridized pyridinyl nitrogen and an sp³-hybridized amino nitrogen allows for a degree of flexibility in the chelate ring, accommodating the preferred coordination geometries of various transition metals. This bifunctional nature is fundamental to its utility in creating stable complexes for applications in catalysis and materials science. smolecule.comcymitquimica.com The electronic properties of the ligand can be readily tuned by introducing substituents on either the pyridine ring or the phenyl group. In the case of (3-Chlorophenyl)(pyridin-2-yl)methanamine, the electron-withdrawing chloro group on the phenyl ring can subtly influence the electron density at the metal center upon coordination, which in turn can modulate the reactivity and catalytic activity of the resulting complex.

Synthesis and Characterization of Metal Complexes

Nickel complexes incorporating pyridin-2-ylmethanamine and its derivatives are of significant interest, particularly for their catalytic prowess. nih.gov The synthesis of organonickel(II) complexes with these N,N'-bidentate ligands typically involves the reaction of a nickel(II) salt, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate, with the this compound ligand in a suitable solvent like ethanol (B145695) or acetonitrile. jscimedcentral.com The resulting complexes can exhibit various coordination geometries, including square planar or octahedral, depending on the stoichiometry and the presence of other ancillary ligands. jscimedcentral.com

Table 1: Representative Spectroscopic Data for Ni(II)-Pyridin-2-ylmethanamine Type Complexes

| Technique | Observation | Implication |

|---|---|---|

| UV-Vis Spectroscopy | d-d transitions, typically in the visible region. | Provides information about the electronic structure and coordination geometry of the Ni(II) center. |

| FT-IR Spectroscopy | Shifts in C=N (pyridine) and N-H (amine) stretching frequencies upon coordination. | Confirms the coordination of both nitrogen donor atoms to the nickel center. |

| ¹H NMR Spectroscopy | Paramagnetic broadening or distinct shifts of ligand protons. | Confirms ligand coordination and provides information on the magnetic properties of the complex. |

| Magnetic Susceptibility | Measurement of magnetic moment. | Differentiates between diamagnetic (square planar) and paramagnetic (octahedral, tetrahedral) geometries. |

This table presents generalized data based on typical findings for nickel(II) complexes with N,N'-bidentate amine ligands.

Ruthenium complexes featuring pyridin-2-ylmethanamine ligands are well-documented for their catalytic applications, especially in hydrogenation reactions. wikipedia.orgresearchgate.net A common structural motif is the "three-legged piano-stool" geometry, often seen in half-sandwich arene ruthenium(II) complexes. researchgate.netmdpi.com The synthesis of such a complex with this compound would typically involve reacting the ligand with a ruthenium precursor like [Ru(η⁶-p-cymene)Cl(μ-Cl)]₂. nih.gov This reaction cleaves the chloride bridges of the dimeric precursor to yield a monomeric complex of the type [Ru(η⁶-p-cymene)(L)Cl]⁺, where L is the bidentate ligand. mdpi.com

Full characterization is essential to confirm the structure and purity of these catalytic systems. Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P if applicable), mass spectrometry, and elemental analysis are routinely employed. researchgate.netnih.govresearchgate.net Single-crystal X-ray diffraction provides unambiguous structural proof. mdpi.com

Table 2: Crystallographic Data for a Representative Ruthenium "Piano-Stool" Complex with a Pyridine-Amine Ligand

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Coordination Geometry | Pseudo-octahedral | mdpi.com |

| Ru-N (pyridine) distance | ~2.10 Å | General observation |

| Ru-N (amine) distance | ~2.15 Å | General observation |

| N-Ru-N Bite Angle | ~78° | nih.gov |

Data are representative values for complexes of this type and are intended for illustrative purposes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). The inclusion of pyridine-containing ligands as linkers is a well-established strategy for constructing robust MOFs with tailored properties for applications in gas storage, separation, and catalysis. alfa-chemistry.comresearchgate.netnih.gov

The this compound scaffold can be incorporated into a larger, typically dicarboxylic, linker molecule. The pyridine nitrogen can then act as a coordination site for the metal node, while the carboxylate groups bridge to other nodes to build the extended framework. researchgate.netnih.gov Alternatively, the pyridin-2-ylmethanamine moiety itself can act as a coordinating modulator during MOF synthesis, influencing the final topology of the framework or introducing functional sites within the pores. rsc.orgnih.gov Synthesis is generally achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a high-boiling point solvent. researchgate.net

Characterization of the resulting MOF is performed using powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Catalytic Applications of Metal Complexes Derived from the Compound

The Negishi cross-coupling reaction, which forms carbon-carbon bonds by coupling an organozinc compound with an organic halide, is a cornerstone of modern organic synthesis. rsc.org While palladium complexes are famously used, nickel-based catalysts have emerged as powerful alternatives, especially for their ability to couple alkyl partners and for their distinct reaction mechanisms. rsc.orgnih.gov

Nickel complexes derived from N,N'-bidentate ligands like this compound are promising candidates for catalyzing Negishi-type reactions. nih.gov The bidentate ligand stabilizes the nickel center throughout the catalytic cycle, which is believed to involve different mechanistic pathways than the typical oxidative addition/reductive elimination cycle of palladium. rsc.org The electronic tuning provided by the 3-chloro substituent can influence the activity and selectivity of the catalyst. The general protocol involves an in-situ or pre-formed nickel(II) complex acting as a pre-catalyst, which is activated under the reaction conditions to initiate the coupling of various aryl or heteroaryl halides with organozinc reagents. nih.gov

Table 3: Illustrative Nickel-Catalyzed Negishi Cross-Coupling

| Aryl Halide | Organozinc Reagent | Product | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Ph₂Zn | 4-Methoxybiphenyl | NiCl₂ / Aminophosphine Ligand | >95 |

| 4-Chlorotoluene | (4-MeOC₆H₄)₂Zn | 4-Methyl-4'-methoxybiphenyl | NiCl₂ / Aminophosphine Ligand | >95 |

This table showcases the general applicability of nickel systems in Negishi cross-coupling, adapted from literature examples. nih.govnih.gov The specific ligand used is noted where available.

Ruthenium complexes are also known to catalyze various C-C bond-forming reactions, although their application in Negishi-type couplings is less common than that of nickel. nih.govrsc.org Ruthenium catalysts based on the pyridin-2-ylmethanamine scaffold are more frequently explored in transfer hydrogenation and related redox processes. researchgate.netresearchgate.netresearchgate.net

Transfer Hydrogenation of Ketones

A comprehensive review of scientific literature and chemical databases indicates a lack of published research on the application of this compound in the transfer hydrogenation of ketones. While the broader field of transfer hydrogenation utilizes various ligands, including those with pyridine moieties, for the synthesis of alcohols from ketones, specific studies detailing the catalytic activity or ligand effects of this compound in this context are not available. Consequently, there are no specific research findings, reaction conditions, or performance data, such as yields or enantioselectivities, to report for this compound in ketone transfer hydrogenation reactions. Therefore, no data table can be generated for this section.

C-H Functionalization Reactions Directed by Pyridine Moiety

Following a thorough literature search, no specific studies have been identified that employ this compound as a directing group for C-H functionalization reactions. The pyridine moiety is a well-established directing group in organic synthesis, capable of coordinating to a metal catalyst and guiding functionalization to a specific C-H bond. However, the application of the this compound scaffold for this purpose has not been documented in the available scientific literature. As a result, there is no research data, including information on substrate scope, reaction efficiency, or regioselectivity, to present in this section. A data table cannot be provided due to the absence of relevant findings.

Strategic Applications in Organic Synthesis and Medicinal Chemistry Lead Generation

Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of (3-Chlorophenyl)(pyridin-2-yl)methanamine makes it a versatile starting material for the synthesis of more elaborate molecular architectures. The primary amine group serves as a nucleophile or can be transformed into a variety of other functional groups, while the aromatic rings can undergo further substitution reactions. This allows for the systematic modification of the core structure to explore chemical space and optimize biological activity.

One of the key reactions of this building block is the oxidation of the benzylic C-H bond adjacent to the amine. For instance, copper-catalyzed oxidation can convert the methanamine to a methanone, yielding (3-chlorophenyl)(pyridin-2-yl)methanone. mdpi.com This transformation opens up another avenue for derivatization through ketone chemistry.

Design of Derivatives for Targeted Molecular Interactions

The design of derivatives based on the this compound scaffold is a key strategy in lead generation for medicinal chemistry programs. By systematically modifying the structure, researchers can fine-tune the compound's affinity and selectivity for specific biological targets.

G protein-coupled receptors (GPCRs), including chemokine receptors, are a major class of drug targets. organic-chemistry.org The structural features of this compound make it an attractive starting point for the design of ligands for these receptors. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a common interaction motif in ligand-receptor binding, while the aromatic systems can engage in hydrophobic and π-stacking interactions within the receptor's binding pocket.

Research into related pyridine-containing molecules has demonstrated their potential as antagonists for various receptors. For instance, derivatives of (pyridin-2-yl)methanol have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain and inflammation. nih.gov While direct studies on this compound as a chemokine receptor ligand are not widely reported, its structural similarity to known GPCR ligands suggests its potential in this area. For example, the biological activity of some compounds with this core structure has been attributed to their interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. mdpi.com

The nature and position of substituents on the this compound scaffold play a critical role in determining binding affinity and selectivity for a given biological target. Structure-activity relationship (SAR) studies on related classes of compounds provide valuable insights into how modifications can impact biological activity.

The chlorine atom on the phenyl ring is a key feature. Halogen atoms can influence a molecule's conformation and electronic properties, and they often participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The presence of a chlorine substituent is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets. wikipedia.org However, in some cases, the presence of halogen atoms can lead to lower biological activity, as has been observed in certain classes of pyridine derivatives with antiproliferative effects. nih.gov

Bioisosteric replacement is a common strategy to modulate a compound's properties. For example, replacing the chloro group with other substituents like a trifluoromethyl group could further alter the electronic and lipophilic character, potentially leading to improved binding or a modified selectivity profile. mdpi.com Similarly, "scaffold hopping," where the pyridine ring is replaced by other heterocycles like quinoline (B57606) or imidazo[4,5-b]pyridine, can be employed to explore new pharmacophores and intellectual property space. mdpi.com

The following table summarizes the potential impact of substituents on the biological activity of derivatives of this compound, based on general principles of medicinal chemistry.

| Substituent Position | Type of Substituent | Potential Impact on Bioactivity |

| Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Can influence pKa of the amine and aromatic interactions. |

| Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Can alter the electron density of the ring and impact binding. |

| Pyridine Ring | Halogens, alkyl groups | Can modulate lipophilicity and steric interactions. |

| Amine Nitrogen | Alkylation (e.g., -CH3) | Can alter basicity and hydrogen bonding capacity. |

Exploration of Structural Modifications for Therapeutic Research Programs

The chemical tractability of this compound allows for its incorporation into more complex heterocyclic systems, which are often privileged structures in drug discovery. The synthesis of pyrrole (B145914) and indole (B1671886) derivatives represents a promising avenue for developing new therapeutic agents.

The primary amine of this compound can be utilized in the construction of pyrrole rings through well-established synthetic methods. The Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole. wikipedia.orgorganic-chemistry.org By reacting this compound with various 1,4-dicarbonyls, a library of N-substituted pyrrole derivatives can be generated.

The general scheme for the Paal-Knorr synthesis of pyrroles is shown below:

Preparation of Pyrimidine (B1678525) and Pyrazole (B372694) Analogues for Research

The strategic application of this compound as a foundational scaffold extends to the synthesis of more complex heterocyclic systems, notably pyrimidine and pyrazole analogues. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and approved pharmaceuticals. mdpi.comresearchgate.netnih.gov The unique bifunctional nature of the parent methanamine, featuring both a pyridine ring and a substituted phenyl group, allows for the generation of diverse libraries of pyrimidine and pyrazole derivatives for biological screening and lead generation.

The synthesis of these analogues typically involves classical cyclocondensation reactions, where the amine functionality of this compound acts as a key nucleophile to build the new heterocyclic ring. bu.edu.eg

Synthesis of Pyrimidine Analogues

Pyrimidine derivatives can be readily prepared from this compound through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. bu.edu.egmdpi.com This approach, a variation of the classic Pinner synthesis, allows for the construction of the 1,3-diazine core. For instance, reacting the parent amine with a β-ketoester, such as ethyl acetoacetate, under acidic or thermal conditions, followed by cyclization, would yield a substituted dihydropyrimidinone.

The general reaction involves the initial formation of an enamine or imine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (or exists as a stable di/tetrahydro derivative) to afford the final pyrimidine product. The substituents on the resulting pyrimidine ring can be easily varied by changing the 1,3-dicarbonyl partner, providing a straightforward method to access a range of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Representative Pyrimidine Analogues Synthesized from this compound

| 1,3-Dicarbonyl Reactant | Resulting Pyrimidine Analogue | Potential Research Application |

| Acetylacetone | 2-((3-Chlorophenyl)(pyridin-2-yl)methyl)-4,6-dimethylpyrimidine | Kinase inhibitor screening |

| Diethyl malonate | 2-((3-Chlorophenyl)(pyridin-2-yl)methyl)-4,6-dihydroxypyrimidine | Ion channel modulation studies |

| Ethyl benzoylacetate | 2-((3-Chlorophenyl)(pyridin-2-yl)methyl)-4-hydroxy-6-phenylpyrimidine | GPCR ligand development |

Synthesis of Pyrazole Analogues

The synthesis of pyrazole derivatives from a primary amine like this compound requires a strategy that introduces the requisite adjacent nitrogen atoms of the pyrazole ring. mdpi.com A common method involves a two-step process. First, the parent amine can be converted into a corresponding hydrazine (B178648) derivative. This intermediate can then undergo a cyclocondensation reaction with a 1,3-dielectrophilic species, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound, to form the five-membered pyrazole ring. mdpi.comnih.gov

Alternatively, multicomponent reactions can be employed. For example, a reaction involving the amine, a source of hydrazine (like hydrazine hydrate), and a suitable three-carbon building block can lead directly to the formation of the pyrazole scaffold. mdpi.com The resulting N-substituted pyrazoles incorporate the (3-chlorophenyl)(pyridin-2-yl)methyl moiety, which can be crucial for modulating the pharmacological properties of the final compound. researchgate.netnih.gov These pyrazole derivatives are valuable in research targeting enzymes such as kinases and cyclooxygenases. researchgate.net

Table 2: Representative Pyrazole Analogues Synthesized from this compound

| Co-reactant(s) | Resulting Pyrazole Analogue | Potential Research Application |

| Hydrazine & Acetylacetone | 1-((3-Chlorophenyl)(pyridin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole | Anti-inflammatory agent screening |

| Hydrazine & Ethyl acetoacetate | 1-((3-Chlorophenyl)(pyridin-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one | Antiviral compound testing |

| Hydrazine & Chalcone | 1-((3-Chlorophenyl)(pyridin-2-yl)methyl)-3,5-diphenyl-1H-pyrazole | Anticancer lead optimization |

Concluding Remarks and Future Research Directions

Current Challenges and Opportunities in (3-Chlorophenyl)(pyridin-2-yl)methanamine Research

The primary challenge in the research of this compound lies in its asymmetric synthesis. The creation of enantiomerically pure forms of such chiral diarylmethanamines is a fundamental hurdle in organic synthesis. frontiersin.org The development of broadly applicable chiral pyridine (B92270) units has been historically plagued by intertwining challenges, which has delayed advancements in many asymmetric reactions. acs.org A significant issue is the paradox between achieving high reactivity and maintaining excellent stereoselectivity. Often, introducing chiral elements near the nitrogen atom to enhance stereoselectivity leads to increased steric hindrance, which can limit the catalytic activity and the scope of the reaction. acs.org

Furthermore, the functionalization of the pyridine ring, particularly for creating diverse derivatives of the parent compound, presents its own set of difficulties. The inherent electronic properties of the pyridine ring can make selective substitution challenging. researchgate.net

Despite these challenges, significant opportunities exist. The development of novel chiral ligands from this compound could open doors to new catalytic processes. The presence of both a pyridine and a chlorophenyl group provides multiple sites for modification, allowing for the fine-tuning of steric and electronic properties. This tunability is crucial for designing ligands for specific catalytic applications. The demand for efficient and selective catalysts in the pharmaceutical and fine chemical industries continues to drive research in this area, creating a fertile ground for the exploration of new pyridine-based ligands.

Emerging Methodologies for Synthesis and Functionalization

Recent advancements in synthetic organic chemistry offer promising solutions to the challenges associated with the synthesis and functionalization of this compound. New methods for the formation of carbon-nitrogen (C-N) bonds are particularly relevant. researchgate.net These include both metal-catalyzed and metal-free approaches for the amination of pyridine derivatives. researchgate.netrsc.org For instance, metal-free, site-selective C–N bond-forming reactions of polyhalogenated pyridines have been developed, which could be adapted for the synthesis of precursors to the target molecule. rsc.org

In the realm of asymmetric synthesis, the development of novel chiral pyridine-derived ligands is a key area of progress. acs.org Researchers are designing new ligand scaffolds that address the reactivity-selectivity paradox. acs.org For example, the design of rigid, fused-ring frameworks with tunable peripheral environments can minimize local steric hindrance while still enforcing a high degree of stereocontrol. acs.org The application of techniques like ruthenium-catalyzed asymmetric hydrogenation to produce chiral 2-(pyridin-2-yl)-substituted scaffolds also presents a viable route to enantiomerically enriched building blocks. rsc.org

Furthermore, innovative strategies for the functionalization of the pyridine ring are emerging. These include dearomatization-rearomatization strategies that allow for the introduction of functional groups at specific positions on the pyridine ring under mild conditions. researchgate.net

| Emerging Synthetic Methodology | Description | Potential Application to this compound |

| Metal-Free C-N Bond Formation | Site-selective amination of halogenated pyridines without the need for a metal catalyst. rsc.org | A greener and potentially more cost-effective method for synthesizing the amine precursor. |

| Novel Chiral Pyridine Ligand Design | Creation of rigid, tunable ligand frameworks to overcome the reactivity-selectivity paradox in asymmetric catalysis. acs.org | Enabling the efficient asymmetric synthesis of enantiomerically pure this compound. |

| Asymmetric Hydrogenation | Ruthenium-catalyzed asymmetric hydrogenation of pyridine derivatives to create chiral building blocks. rsc.org | A potential route to chiral precursors for the synthesis of the target molecule. |

| Dearomatization-Rearomatization | A strategy for the regioselective functionalization of the pyridine ring under mild conditions. researchgate.net | Facilitating the synthesis of a diverse range of derivatives of this compound. |

Advanced Computational Approaches in Compound Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and study of new ligands and catalysts. tandfonline.com DFT can be used to predict the nucleophilicity of substituted pyridines, providing valuable insights into their reactivity. researcher.lifeias.ac.inresearchgate.netsemanticscholar.org This allows for the in-silico screening of potential derivatives of this compound with desired electronic properties for specific catalytic applications.

By calculating parameters such as HOMO-LUMO energy gaps, computational models can help in understanding intramolecular charge transfer mechanisms and predicting the stability and reactivity of different conformers. tandfonline.com This information is crucial for the rational design of new ligands. For instance, DFT studies can guide the choice and placement of substituents on the pyridine or phenyl ring to optimize the ligand's coordination to a metal center and its performance in a catalytic cycle.

The integration of computational and experimental techniques is becoming increasingly important for accelerating the discovery of new catalysts. acs.org Computational modeling can identify promising candidate molecules, which can then be synthesized and tested experimentally, creating a synergistic research workflow.

Prospects for Novel Ligands and Catalytic Systems

The unique structural motif of this compound, featuring a chiral center and two distinct aromatic rings, makes it an attractive scaffold for the development of novel ligands for asymmetric catalysis. researchgate.netacs.orgnih.gov By modifying the substituents on either the pyridine or the chlorophenyl ring, a library of ligands with varying steric and electronic properties can be generated.

These new ligands could find applications in a wide range of transition-metal-catalyzed reactions, including hydrogenations, C-C and C-N bond-forming cross-coupling reactions, and borylations. acs.orgrsc.org The development of chiral N,N'-dioxide ligands derived from pyridine scaffolds has already shown promise in asymmetric catalysis, and similar strategies could be applied to derivatives of this compound. researchgate.net

Looking forward, the prospects for designing novel catalytic systems based on this compound are bright. The combination of advanced synthetic methodologies and powerful computational tools will enable the rational design and efficient synthesis of a new generation of chiral pyridine-based ligands. These ligands, in turn, have the potential to unlock new frontiers in asymmetric catalysis, leading to more efficient and sustainable methods for the synthesis of valuable chiral molecules.

Q & A

Q. What are the standard synthetic routes for (3-Chlorophenyl)(pyridin-2-yl)methanamine?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloropyridine derivatives with 3-chlorophenylmethanamine precursors under ammonia or amine sources. For example, substituting a halogen atom on the pyridine ring with a methanamine group via SNAr (nucleophilic aromatic substitution) under controlled temperature (80–120°C) and pressure . Reaction optimization may require catalysts like Cu(I) or Pd(0) to enhance regioselectivity and yield.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions on the pyridine and chlorophenyl rings. For instance, aromatic protons in the pyridine ring resonate between δ 7.5–8.5 ppm, while the methanamine group shows signals near δ 3.5–4.0 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles, dihedral angles, and stereochemistry. This is critical for resolving ambiguities in regiochemistry .

- HRMS : Validates molecular weight and purity, with deviations <2 ppm indicating high sample integrity .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening often includes:

- Enzyme inhibition assays : Test interactions with targets like FPTase (farnesyltransferase) using fluorescence-based or radiometric assays .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) to determine MIC values .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of this compound?

- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., oxidation of the methanamine group) .

- Purification techniques : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the product from regioisomers. HPLC with C18 columns further ensures >98% purity .

- Catalyst optimization : Screen Pd/Cu ligand systems (e.g., Xantphos with Pd(OAc)₂) to improve coupling efficiency in halogen-substituted intermediates .

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from structural analogs or assay conditions. Strategies include:

- Structural validation : Confirm the compound’s regiochemistry via X-ray crystallography to rule out positional isomerism (e.g., 3-chloro vs. 4-chloro phenyl derivatives) .

- Assay standardization : Replicate studies under identical conditions (e.g., pH, serum concentration in cell cultures). For example, FPTase inhibition assays require precise Mg²⁺/Zn²⁺ ion concentrations .

- SAR analysis : Compare activity of derivatives like (4-chlorophenyl)(pyridin-3-yl)methanamine to identify critical substituent positions .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

- Bioisosteric replacement : Substitute the chlorophenyl group with trifluoromethyl or cyclopropyl moieties to modulate lipophilicity and target binding .

- Scaffold hopping : Replace the pyridine ring with quinoline or imidazo[4,5-b]pyridine to explore new pharmacophores .

- Pro-drug design : Convert the methanamine group to a tert-butyl carbamate for improved bioavailability, with enzymatic cleavage in vivo .

Q. How to mitigate oxidative degradation during storage and handling?

- Storage conditions : Use amber vials under inert gas (argon) at −20°C to prevent amine oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated degradation .

- Analytical monitoring : Regular LC-MS checks for degradation products like (3-chlorophenyl)(pyridin-2-yl)methanone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.